3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine
Description
3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at the 2-position with a phenyl group and at the 3-position with a 2-nitrophenylsulfanyl moiety. The compound is synthesized via sequential condensation, nitrosation, and sulfenylation reactions, as described in imidazo[1,2-a]pyrimidine derivative protocols . The 2-nitrophenylsulfanyl group introduces steric and electronic effects that influence both physicochemical properties and target binding.
Properties
IUPAC Name |
3-(2-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-22(24)14-9-4-5-10-15(14)25-17-16(13-7-2-1-3-8-13)20-18-19-11-6-12-21(17)18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLDIMZUGKCNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine typically involves the reaction of 2-phenylimidazo[1,2-a]pyrimidine with 2-nitrobenzenethiol. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
The nitro group on the phenyl ring remains stable under these conditions due to its electron-withdrawing nature, which deactivates the aromatic ring toward further electrophilic attack .
Nucleophilic Substitution
The sulfanyl group participates in thiol-disulfide exchange reactions, a property leveraged in peptide synthesis and biochemical applications:
The reaction with amines proceeds efficiently in polar aprotic solvents, with the nitro group enhancing the electrophilicity of the adjacent sulfur atom .
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyrimidine core undergoes regioselective substitution at electron-rich positions:
| Reaction | Reagents/Conditions | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C5 or C7 of pyrimidine ring | Nitro-substituted derivatives |
| Halogenation | NBS, AIBN, CCl<sub>4</sub>, reflux | C6 of imidazole ring | Brominated analogues |
The phenyl group at position 2 directs electrophiles to the pyrimidine ring, while the sulfanyl group at position 3 sterically hinders substitution at adjacent sites .
Reduction Reactions
The nitro group on the phenyl ring is reducible to an amine:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitro to amine reduction | H<sub>2</sub>/Pd-C, EtOH | 3-[(2-Aminophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine | 85% |
This reduction preserves the imidazo-pyrimidine core and sulfanyl linkage, enabling further functionalization of the amine group .
Complexation with Metal Ions
The nitrogen-rich structure facilitates coordination with transition metals:
| Metal Ion | Conditions | Application | Reference |
|---|---|---|---|
| Fe<sup>2+</sup> | Aqueous buffer, pH 6–7 | Catalytic studies | |
| Mn<sup>2+</sup> | DMSO, RT | Enzyme inhibition assays |
Complexation alters the compound’s electronic properties, enhancing its utility in medicinal chemistry .
Biological Activity and Derivatives
While not a direct reaction, structural modifications impact pharmacological activity:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyrimidines exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of imidazo[1,2-a]pyrimidine showed promising results against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of tumors .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of imidazo[1,2-a]pyrimidines. Compounds with similar structures have been tested for their effectiveness against bacterial and fungal strains. The presence of the nitrophenyl group in 3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine may enhance its interaction with microbial targets, potentially leading to novel antimicrobial agents .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Imidazo[1,2-a]pyrimidines can act as inhibitors for various enzymes involved in metabolic pathways. For instance, they have been investigated for their ability to inhibit kinases and other enzymes linked to cancer progression . This makes them candidates for drug development aimed at treating metabolic disorders and cancers.
Material Science
Photonic Applications
In material science, derivatives of imidazo[1,2-a]pyrimidine have been explored for their photonic properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation . The unique electronic properties imparted by the nitrophenyl group can enhance the performance of these materials.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with tailored properties. Such polymers can exhibit improved thermal stability and mechanical strength, making them suitable for a variety of industrial applications .
Synthetic Methodologies
Synthesis of Novel Heterocycles
The compound serves as a precursor in the synthesis of novel heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions leading to the formation of more complex structures. For example, it can be used in nucleophilic substitution reactions to create new derivatives with enhanced biological activity .
Chemical Reactivity Studies
Studies on the reactivity of imidazo[1,2-a]pyrimidines have revealed insights into their mechanisms of action in chemical transformations. Understanding these mechanisms is crucial for optimizing synthetic routes and improving yields in pharmaceutical manufacturing processes .
Mechanism of Action
The mechanism of action of 3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group may play a role in its bioactivity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyrimidine scaffold allows diverse substitutions at the 2- and 3-positions. Key analogues include:
Key Observations :
- Sulfanyl vs. Amine : The sulfanyl group enhances lipophilicity, whereas the 3-amine derivative enables further derivatization (e.g., Schiff base formation) for antiviral or anticancer applications .
- Heterocycle Modifications: Fluorination of the phenyl ring or substitution with morpholino (e.g., 6-morpholino derivatives) significantly improves metabolic stability and solubility .
Physicochemical Properties
Biological Activity
3-[(2-Nitrophenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The general synthetic route includes:
- Formation of the Imidazo[1,2-a]pyrimidine Core : Starting materials are reacted under reflux conditions with appropriate catalysts.
- Introduction of the Sulfanyl Group : This step often involves nucleophilic substitution reactions where a sulfanyl group is introduced to the imidazo core.
- Nitration : The nitrophenyl group is introduced through electrophilic aromatic substitution.
Biological Activity
The biological activity of this compound has been evaluated against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 25 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrimidines can inhibit cancer cell proliferation:
- Cell Line Studies : Compounds in this class have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the micromolar range, suggesting potent activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Electron-Withdrawing Groups : The presence of nitro groups enhances antibacterial activity by increasing lipophilicity and facilitating membrane penetration.
- Substituent Variations : Modifications at the phenyl ring or imidazo nitrogen positions can significantly alter potency and selectivity against specific targets.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
